2-(Naphthalen-1-yl)phenol
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins such as β-1,3-glucanase, abc transporter, and nadph nitrate reductase . These proteins play crucial roles in various biological processes, including cell wall synthesis, substance transport, and nitrate reduction .
Mode of Action
It’s suggested that the compound could bind to its target proteins via van der waals and electrostatic forces, as well as hydrogen bonding . This binding could potentially alter the function of these proteins, leading to changes in the biological processes they regulate .
Biochemical Pathways
Based on its potential targets, it could influence pathways related to cell wall synthesis, substance transport, and nitrate reduction .
Result of Action
Based on its potential targets, it could lead to changes in cell wall structure, substance transport, and nitrate reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions with an appropriate solvent like dichloromethane or chloroform.
Another method involves the Suzuki-Miyaura coupling reaction, where a naphthylboronic acid is coupled with a phenyl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The choice of catalyst, solvent, and reaction parameters can be optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
2-(Naphthalen-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)phenol can be compared with other similar compounds such as:
2-Naphthol: Similar structure but lacks the phenyl group.
1-Naphthol: Isomeric form with the hydroxyl group at a different position.
Phenanthrol: Contains a three-ring system with a phenol group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-naphthalen-1-ylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXCTZXSALJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452174 | |
Record name | Phenol, 2-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101277-90-1 | |
Record name | Phenol, 2-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Naphthalen-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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